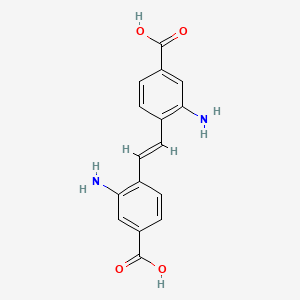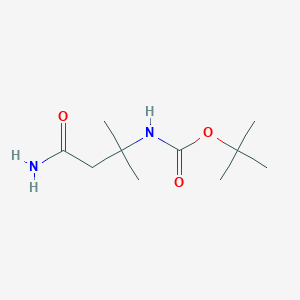
1-(5-bromo-6-fluoro-1H-indazol-1-yl)éthanone
Vue d'ensemble
Description
1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-VIH
Les dérivés de l'indazole ont été rapportés comme possédant des propriétés anti-VIH. De nouveaux dérivés xanthèniques indolyle et oxochromenyle, structurellement liés aux composés indazole, ont montré un potentiel dans des études de docking moléculaire en tant qu'agents anti-VIH-1 .
Activité antituberculeuse
Des composés contenant des fragments imidazole et indazole ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis . Cela suggère que « 1-(5-bromo-6-fluoro-1H-indazol-1-yl)éthanone » pourrait potentiellement être exploré pour des applications similaires.
Propriétés antimicrobiennes
Les composés de l'indazole ont démontré une activité modérée à élevée contre diverses cultures bactériennes, y compris Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. et Escherichia coli . Cela indique un potentiel pour « this compound » d'être utilisé dans le développement de nouveaux agents antimicrobiens.
Utilisations anti-inflammatoires
Le composé hétérocyclique de l'indazole a été associé à des activités anti-inflammatoires . Par conséquent, le composé en question peut avoir des applications dans le développement de médicaments anti-inflammatoires.
Recherche anticancéreuse
Les dérivés de l'indazole ont été liés à des activités anticancéreuses . « this compound » pourrait être un candidat pour des recherches plus approfondies dans les options de traitement du cancer.
Effets hypoglycémiques
Certains composés de l'indazole ont montré des effets hypoglycémiques, ce qui pourrait les rendre utiles dans la recherche et les stratégies de traitement du diabète .
Applications antiprotozoaires
Les composés à base d'indazole ont été étudiés pour leurs activités antiprotozoaires, suggérant une utilisation potentielle pour « this compound » dans ce domaine également .
Potentiel antihypertenseur
Le fragment indazole a été associé à des effets antihypertenseurs, indiquant que le composé pourrait être exploré pour son potentiel dans le traitement des conditions d'hypertension artérielle .
Mécanisme D'action
Target of Action
Compounds containing an indazole moiety have been known to interact with various biological targets, including kinases such as chk1 and chk2 .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been reported to influence a broad range of biochemical pathways due to their interaction with various targets .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
Propriétés
IUPAC Name |
1-(5-bromo-6-fluoroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZJEEQHCPTPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732673 | |
| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-81-6 | |
| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate](/img/structure/B1508060.png)
![Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate](/img/structure/B1508066.png)

![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1508070.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B1508072.png)
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1508073.png)
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1508076.png)
![methyl 5,5-dimethoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508077.png)
![Tert-butyl (s)-1-((s)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1h-benzo[d]azepin-1-ylamino)-1-oxopropan-2-ylcarbamate](/img/structure/B1508085.png)




